molecular formula C10H12FNO B13557733 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine

Cat. No.: B13557733
M. Wt: 181.21 g/mol
InChI Key: CTBCCZKPARJZNK-NSCUHMNNSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FNO It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
  • 1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various research and industrial fields .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7H,6,12H2,1H3/b3-2+

InChI Key

CTBCCZKPARJZNK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CN)F

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN)F

Origin of Product

United States

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